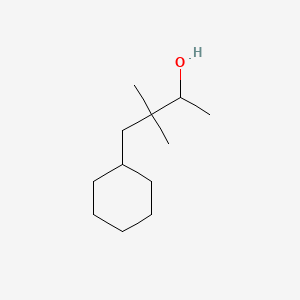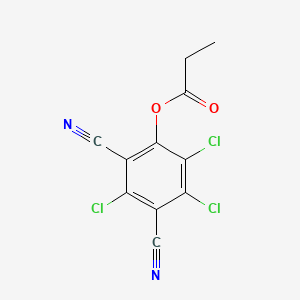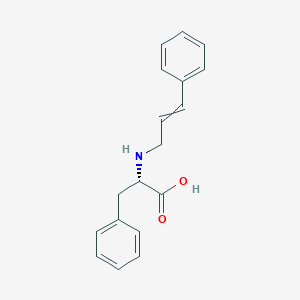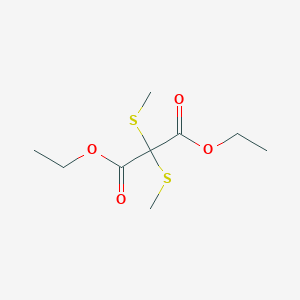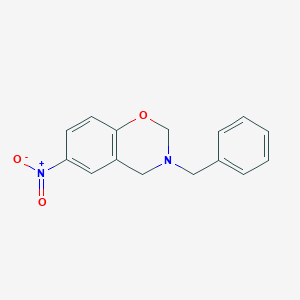
10-Ethylphenothiazine-4-carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethylphenothiazine-4-carboxylic acid hydrazide is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 10th position and a carboxylic acid hydrazide group at the 4th position of the phenothiazine core. Phenothiazine derivatives have been extensively studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethylphenothiazine-4-carboxylic acid hydrazide typically involves the reaction of 10-ethylphenothiazine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
10-Ethylphenothiazine-4-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Hydrazones and other reduced derivatives.
Substitution: Various substituted phenothiazine derivatives
Applications De Recherche Scientifique
10-Ethylphenothiazine-4-carboxylic acid hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of fluorescent sensors for detecting heavy metal ions
Mécanisme D'action
The mechanism of action of 10-Ethylphenothiazine-4-carboxylic acid hydrazide involves its interaction with various molecular targets and pathways. The hydrazide group can form hydrazones with carbonyl compounds, which can then undergo further reactions. The phenothiazine core is known to interact with biological membranes and proteins, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
10-Methylphenothiazine-4-carboxylic acid hydrazide: Similar structure with a methyl group instead of an ethyl group.
Phenothiazine-4-carboxylic acid hydrazide: Lacks the ethyl group at the 10th position.
Uniqueness
10-Ethylphenothiazine-4-carboxylic acid hydrazide is unique due to the presence of both the ethyl group and the carboxylic acid hydrazide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
73986-63-7 |
|---|---|
Formule moléculaire |
C15H15N3OS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
10-ethylphenothiazine-4-carbohydrazide |
InChI |
InChI=1S/C15H15N3OS/c1-2-18-11-7-3-4-9-13(11)20-14-10(15(19)17-16)6-5-8-12(14)18/h3-9H,2,16H2,1H3,(H,17,19) |
Clé InChI |
YPEDMCXZCANFBC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2SC3=C(C=CC=C31)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
